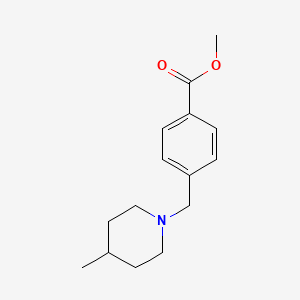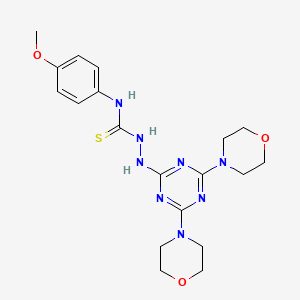![molecular formula C17H15ClN4O4S2 B2463373 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone CAS No. 886953-10-2](/img/structure/B2463373.png)
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroanalytical data such as IR, 1H, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques such as NMR, IR, and mass spectrometry. For example, the 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the compound, respectively .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds structurally related to (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone have been studied for their antimicrobial properties. Patel et al. (2011) synthesized derivatives with varying degrees of activity against bacteria and fungi, indicating potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Biological Activity
Mhaske et al. (2014) investigated derivatives for their in vitro antibacterial activity, demonstrating moderate to good antimicrobial effects (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Insecticidal Activity
Ding et al. (2019) found that certain derivatives showed notable insecticidal activities against armyworm, suggesting their potential use in pest control (Ding, Pan, Yin, Tan, & Zhang, 2019).
Anti-mycobacterial Potential
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype against Mycobacterium tuberculosis, suggesting a role in treating tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Corrosion Inhibition
Singaravelu, Bhadusha, & Dharmalingam (2022) explored the use of related compounds as corrosion inhibitors for mild steel in acidic medium, showing significant inhibition efficiency (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) synthesized derivatives showing significant anticancer and antituberculosis activities, highlighting their potential in medical applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural Characterization and Docking Studies
Lv et al. (2013) and Shahana & Yardily (2020) conducted structural characterization and docking studies on similar compounds, aiding in understanding their antibacterial activity (Lv, Ding, & Zhao, 2013); (Shahana & Yardily, 2020).
Anti-inflammatory Activity
Ahmed, Molvi, & Khan (2017) synthesized novel derivatives and evaluated them for anti-inflammatory activity, showing promising results (Ahmed, Molvi, & Khan, 2017).
Imaging in Parkinson's Disease
Wang et al. (2017) synthesized a compound related to this compound for potential use in PET imaging for Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the COX-1 enzyme, which is involved in the production of prostaglandins, key mediators of inflammation .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, such as anti-inflammatory activity, by inhibiting the cox-1 enzyme .
Action Environment
The biological activity of thiazole derivatives suggests that they may be influenced by various factors, including the physiological environment and the presence of other molecules .
Analyse Biochimique
Biochemical Properties
Similar benzothiazole derivatives have shown promising anti-inflammatory properties . They have been found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Cellular Effects
Related benzothiazole derivatives have shown cytotoxic activity against various cell lines .
Molecular Mechanism
Similar benzothiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, which are involved in the inflammatory response .
Propriétés
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S2/c1-26-11-3-2-10(18)15-14(11)19-17(28-15)21-8-6-20(7-9-21)16(23)12-4-5-13(27-12)22(24)25/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCPXGRAKKUFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one](/img/structure/B2463302.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide](/img/structure/B2463304.png)






![N-[(3-Bromophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2463312.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2463313.png)